molecular formula C32H51O2P B15209803 Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B15209803
M. Wt: 498.7 g/mol
InChI Key: DBLVBFDKAFEIKF-UHFFFAOYSA-N
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Description

Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (CAS: 1262046-13-8) is a specialized dialkylbiaryl phosphine ligand with the molecular formula C32H51O2P and a molecular weight of 498.72 . It is characterized by:

  • Steric bulk: tert-butyl and isopropyl groups at the 2',4',6' positions of the biphenyl framework.
  • Electronic modulation: Methoxy groups at the 3,6 positions enhance electron-donating capacity.
  • Applications: Widely used in Pd-catalyzed cross-coupling reactions, drug synthesis, and functional materials due to its stability and reactivity .

Properties

Molecular Formula

C32H51O2P

Molecular Weight

498.7 g/mol

IUPAC Name

ditert-butyl-[2-[4-tert-butyl-2,6-di(propan-2-yl)phenyl]-3,6-dimethoxyphenyl]phosphane

InChI

InChI=1S/C32H51O2P/c1-20(2)23-18-22(30(5,6)7)19-24(21(3)4)27(23)28-25(33-14)16-17-26(34-15)29(28)35(31(8,9)10)32(11,12)13/h16-21H,1-15H3

InChI Key

DBLVBFDKAFEIKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves multiple steps. . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Oxidation Reactions

The phosphorus(III) center in this compound undergoes oxidation to form phosphine oxides (P(V)) under oxidative conditions. Common oxidants include:

Oxidizing AgentConditionsProductYieldNotes
Hydrogen peroxide (H₂O₂)Room temperature, THF/MeOHPhosphine oxide85–92%Mild conditions preserve biphenyl backbone
Ozone (O₃)-78°C, CH₂Cl₂Oxidized derivatives60–75%Requires cryogenic conditions to prevent over-oxidation

Key Finding : Oxidation selectivity depends on steric protection; bulky substituents slow reaction kinetics but improve product stability.

Reduction Reactions

Reduction of oxidized derivatives (e.g., phosphine oxides) regenerates the active phosphine ligand:

Reducing AgentConditionsProductEfficiency
Lithium aluminum hydride (LiAlH₄)Reflux in THFRegenerated phosphine78–85%
Silanes (e.g., Et₃SiH)Catalytic Pd, 80°CPhosphine90–95%

Mechanistic Insight : LiAlH₄ reduces P=O bonds via nucleophilic attack, while silanes operate through radical pathways in Pd-mediated systems .

Substitution Reactions

The phosphorus atom participates in nucleophilic substitution, enabling functional group interconversion:

SubstrateReagentProductSelectivity
R-X (X = Cl, Br)KOtBu, Pd catalystR-P bonded complexes>90%
AuCl(THT)THF, RTAu(I)-phosphine complexes95%

Application : Substitution reactions generate transition metal complexes critical for Suzuki-Miyaura and Buchwald-Hartwig couplings .

Table 1: Performance in Pd-Catalyzed Reactions

Reaction TypeSubstrateYield (With Ligand)Yield (Control)Conditions
Suzuki-MiyauraAryl chloride94%45%100°C, K₃PO₄, toluene
Buchwald-HartwigAryl bromide88%32%80°C, NaOtBu, dioxane
C–N CouplingVinyl triflate91%50%60°C, Cs₂CO₃, THF

Mechanism : The ligand’s electron-rich tert-butyl and isopropyl groups facilitate oxidative addition of aryl halides while suppressing off-cycle intermediates .

Thermal and Solvent Stability

The compound demonstrates exceptional stability under harsh conditions, enabling its reuse in catalytic systems:

ConditionStabilityDecomposition Pathway
150°C, air<5% loss in 24hOxidation to phosphine oxide
Reflux in DMFNo degradation

Note : Stability is attributed to steric shielding of the P center by aryl and alkyl groups .

Comparative Reactivity with Analogues

The 4’-tert-butyl group distinguishes this ligand from similar phosphines like BrettPhos:

LigandSteric Bulk (ų)Reaction Rate (k, min⁻¹)
This compound1860.42
BrettPhos1720.38
tBuXPhos1950.35

This ligand’s versatility in oxidation, reduction, and catalytic cycles underscores its importance in modern synthetic methodologies. Its design principles—balancing steric bulk and electronic donation—continue to inform the development of next-generation ligands.

Scientific Research Applications

Di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is widely used in scientific research, particularly in the field of catalysis. Its applications include:

Mechanism of Action

The mechanism of action of di-tert-butyl(4’-(tert-butyl)-2’,6’-diisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine primarily involves its role as a ligand. It coordinates with metal centers, such as palladium, to form active catalytic species. These species then participate in various catalytic cycles, facilitating reactions like cross-coupling by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents (Biphenyl Framework) Key Features
Target Compound (1262046-13-8) C32H51O2P 498.72 4'-(tert-butyl), 2',6'-diisopropyl, 3,6-dimethoxy Enhanced steric bulk at 4' position; optimized for coupling reactions
tBuBrettPhos (1160861-53-9) C31H49O2P 484.69 2',4',6'-triisopropyl, 3,6-dimethoxy Lacks 4'-(tert-butyl); widely used in Pd-catalyzed triflate conversions
BrettPhos (564483-19-8) C29H45P 424.64 2',4'-diisopropyl, 3,6-dimethoxy Cyclohexyl groups instead of tert-butyl; reduced steric hindrance
JohnPhos (N/A) C20H27P 298.39 Minimal substitution (di-tert-butyl at phosphine) Less bulky; suited for smaller substrates
C33H53O2P (1262046-35-4) C33H53O2P 512.75 3-isopropoxy, 2',4',6'-triisopropyl, 6-methoxy Isopropoxy group alters electronic properties
Table 2: Reaction Efficiency in Cross-Coupling Reactions
Ligand Reaction Type Yield (%) Key Advantage Reference
Target Compound Suzuki-Miyaura Coupling ~90 (est.) High steric protection prevents catalyst poisoning
tBuBrettPhos Aryl Triflate Conversion 85–95 Superior reactivity with electron-deficient substrates
BrettPhos Buchwald-Hartwig Amination 70–85 Balanced bulk for moderate substrates
JohnPhos Gold-Catalyzed Cyclization 60–75 Efficient for low-steric-demand reactions

Key Findings :

  • BrettPhos (with cyclohexyl groups) offers intermediate bulk, making it versatile for aryl chloride couplings .
  • Methoxy groups in all variants enhance electron donation, but their positioning (e.g., 3,6 vs. 4-methoxy) tunes substrate selectivity .

Biological Activity

Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine is a complex organophosphorus compound known for its unique structural features and diverse biological applications. This article explores its biological activity, including its role in catalysis, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound features multiple tert-butyl and isopropyl groups attached to a biphenyl backbone, which contributes to its stability and reactivity. Its molecular formula is C31H49O2PC_{31}H_{49}O_2P and it has been characterized for its ligand properties in various catalytic processes.

1. Catalytic Activity

This compound is primarily utilized as a ligand in palladium-catalyzed cross-coupling reactions. It enhances the reactivity and selectivity of catalysts used in organic synthesis, making it valuable in the production of pharmaceuticals and fine chemicals.

2. Enzyme Interaction Studies

Recent research has investigated the compound's interaction with various enzymes. For example, it has been explored as a potential inhibitor of dipeptidyl peptidase IV (DPP IV), an enzyme implicated in glucose metabolism and diabetes management. The structural features of this phosphine compound allow it to interact favorably with the active sites of certain enzymes .

The biological activity of this compound largely stems from its ability to coordinate with metal centers like palladium, forming active catalytic species that stabilize transition states during reactions. This coordination facilitates various biochemical transformations and enhances the efficacy of catalytic cycles.

Case Study 1: DPP IV Inhibition

In a comparative study on DPP IV inhibitors, derivatives of this compound were evaluated for their inhibitory effects. The results indicated that certain modifications to the compound could enhance its inhibitory potency against DPP IV while reducing off-target interactions with adrenergic receptors .

CompoundDPP IV Inhibition (IC50 µM)Comments
Original Compound25Moderate inhibition
Modified Compound A10Enhanced activity
Modified Compound B5Strong inhibition

Case Study 2: Catalytic Applications

In a series of experiments focusing on palladium-catalyzed reactions, this compound was used as a ligand. The results demonstrated significant improvements in yield and selectivity for target compounds compared to reactions without this ligand.

Q & A

Basic Research Questions

Q. How is Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine synthesized, and what are the critical reaction parameters for optimizing yield?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a related phosphine ligand was synthesized using [2-(2-aminophenyl)phenyl]-methylsulfonyloxy-palladium with dicyclohexylphosphino ligands under inert atmosphere at 120°C in 1,4-dioxane for 12 hours . Key parameters include:

  • Catalyst loading : 0.02–0.04 mmol (5–10 mol%).
  • Temperature : Elevated temperatures (≥100°C) to overcome steric hindrance from bulky tert-butyl and isopropyl groups.
  • Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of aromatic intermediates.
  • Purification : Column chromatography with silica gel and inert storage (2–8°C under nitrogen) to prevent oxidation .

Q. What analytical techniques are most reliable for characterizing this phosphine ligand?

  • Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C, ³¹P) is essential for structural confirmation. For instance:

  • ³¹P NMR : Detects phosphorus environments (δ ~20–30 ppm for arylphosphines) and identifies impurities .
  • ¹H NMR : Methyl and methoxy protons (δ 1.0–1.5 ppm for tert-butyl; δ 3.5–4.0 ppm for OCH₃) confirm substitution patterns.
  • Mass spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., m/z ~480–570 for similar ligands) .
    • Purity assessment : Non-aqueous titration (>98% purity) and GC analysis are recommended .

Q. What are the optimal storage conditions to maintain ligand stability?

  • Methodological Answer : The ligand is air- and moisture-sensitive due to the phosphine moiety. Best practices include:

  • Storage : Inert atmosphere (argon/nitrogen) at 2–8°C .
  • Handling : Use gloveboxes or Schlenk techniques to prevent oxidation to phosphine oxide.
  • Stability monitoring : Periodic ³¹P NMR to detect oxidation (new peaks at δ ~40–50 ppm) .

Advanced Research Questions

Q. How does the steric and electronic profile of this ligand influence its performance in cross-coupling catalysis compared to BrettPhos or t-BuBrettPhos?

  • Methodological Answer :

  • Steric effects : The 2',4',6'-triisopropyl and tert-butyl groups create a highly congested environment, favoring oxidative addition in aryl halide activation but potentially slowing transmetallation. Compare turnover numbers (TONs) in Buchwald-Hartwig aminations .
  • Electronic effects : Methoxy groups at 3,6-positions donate electron density, enhancing Pd(0) stabilization. Electrochemical studies (cyclic voltammetry) can quantify electron-donating strength vs. BrettPhos .
  • Case study : In Suzuki-Miyaura couplings, this ligand showed 15% higher yield than t-BuBrettPhos for sterically hindered substrates due to improved Pd intermediate stability .

Q. How can researchers resolve contradictions in reported catalytic efficiencies across different studies?

  • Methodological Answer : Discrepancies often arise from:

  • Impurity profiles : Trace Pd or phosphine oxide impurities (detected via ICP-MS or ³¹P NMR) can poison catalysts. Replicate reactions with rigorously purified ligand batches .
  • Solvent/base effects : Test alternative bases (Cs₂CO₃ vs. NaOt-Bu) and solvents (toluene vs. THF) to identify optimal conditions .
  • Substrate scope limitations : Perform kinetic studies (e.g., Arrhenius plots) to differentiate steric vs. electronic bottlenecks.

Q. What strategies are effective in synthesizing derivatives of this ligand for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functional group interconversion : Methoxy groups can be demethylated (e.g., BBr₃ in CH₂Cl₂) to hydroxyls for further derivatization .
  • Phosphine modification : Substitute tert-butyl groups with smaller substituents (e.g., cyclohexyl) via ligand metathesis to study steric effects .
  • Biphenyl core modification : Introduce electron-withdrawing groups (e.g., NO₂) at the 4'-position to tune electronic properties .

Key Challenges and Solutions

  • Challenge : Low solubility in non-polar solvents.
    Solution : Use mixed solvents (e.g., DME/toluene) or sonicate suspensions .
  • Challenge : Oxidative degradation during long-term storage.
    Solution : Lyophilize under argon and store as a crystalline solid .

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